molecular formula C27H23N3O2 B3016092 2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one CAS No. 1326917-72-9

2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No. B3016092
CAS RN: 1326917-72-9
M. Wt: 421.5
InChI Key: NHSDWYABRJZLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C27H23N3O2 and its molecular weight is 421.5. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Research on compounds with similar structures, such as derivatives containing 2-oxoquinoline, has shown promising anticancer activities. One study synthesized novel α-aminophosphonate derivatives featuring a 2-oxoquinoline structure and evaluated their antitumor activities against various cancer cell lines. The results demonstrated moderate to high levels of antitumor activities, with significant inhibitory activities compared to 5-fluorouracil, a positive control. This suggests potential applications of similar compounds in developing new anticancer agents (Fang et al., 2016).

Antimicrobial Applications

Another study focused on the synthesis and characterization of new quinazoline derivatives as potential antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities against various strains, indicating the potential of similar chemical structures in antimicrobial drug development (Desai, Shihora, & Moradia, 2007).

Material Science Applications

In the realm of material science, research has explored the application of iridium(III) complexes with certain structural motifs for data security protection. These complexes demonstrated aggregation-induced emission (AIE) properties, mechanoluminescence, and tunable emissions, highlighting their utility in designing smart luminescent materials for various technological applications, including data security (Song et al., 2016).

Thermodynamic Studies

Compounds with the 1,3,4-oxadiazole derivative have been studied for their thermodynamic properties in binary mixtures with solvents like chloroform and N,N-dimethylformamide. Such studies provide valuable insights into the solute-solvent interactions and the potential applications of these compounds in various chemical processes and formulations (Godhani et al., 2017).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-4-19-10-12-20(13-11-19)25-28-26(32-29-25)24-16-30(21-14-9-17(2)18(3)15-21)27(31)23-8-6-5-7-22(23)24/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSDWYABRJZLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

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